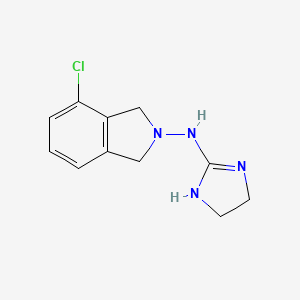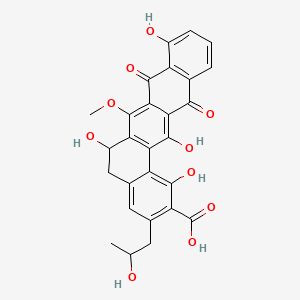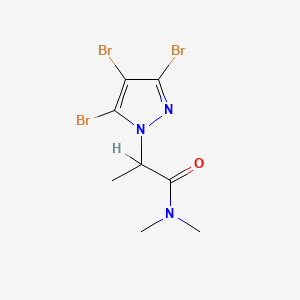
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide is a chemical compound with the molecular formula C9H12Br3N3O It is characterized by the presence of a pyrazole ring substituted with three bromine atoms and a dimethylamino group attached to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide typically involves the bromination of a pyrazole precursor followed by the introduction of the dimethylamino and propanamide groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The final step involves the reaction of the brominated pyrazole with dimethylamine and a propanamide derivative under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyrazole ring may facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biological processes. The dimethylamino group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
- N,N-diallyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide
- N,N-dipropyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide
- N-methyl-2-(3,4,5-tribromopyrazol-1-yl)butanamide
Comparison: N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature can influence its reactivity, solubility, and biological activity compared to similar compounds with different alkyl groups or substitution patterns .
Properties
CAS No. |
34157-48-7 |
|---|---|
Molecular Formula |
C8H10Br3N3O |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3,4,5-tribromopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H10Br3N3O/c1-4(8(15)13(2)3)14-7(11)5(9)6(10)12-14/h4H,1-3H3 |
InChI Key |
YRTVPMMOMWZNEU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)C)N1C(=C(C(=N1)Br)Br)Br |
Canonical SMILES |
CC(C(=O)N(C)C)N1C(=C(C(=N1)Br)Br)Br |
Key on ui other cas no. |
34157-48-7 |
Synonyms |
3,4,5-tribromo-N,N,alpha-trimethyl-1H-pyrazole-1- acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


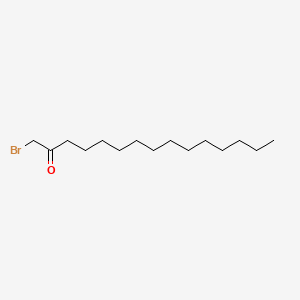
![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B1210783.png)
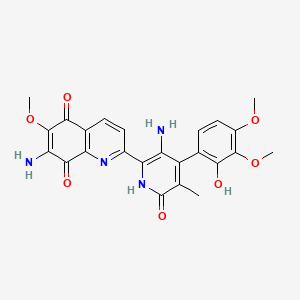
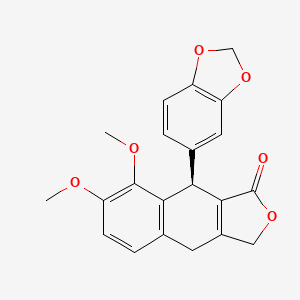


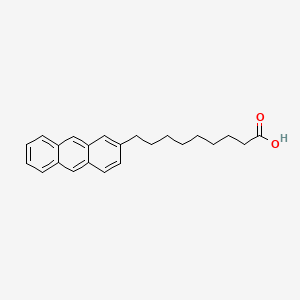

![(4-{[2-Hydroxy-3-(2-nitro-1h-imidazol-1-yl)propyl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl](/img/structure/B1210796.png)
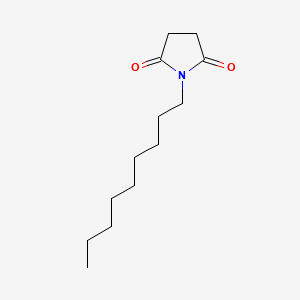
![8,14-Dimethoxy-9-methyl-7-(methylamino)-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1210799.png)
